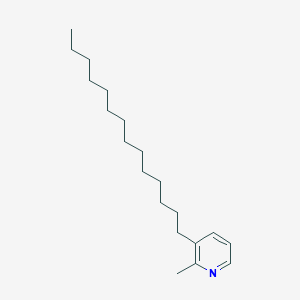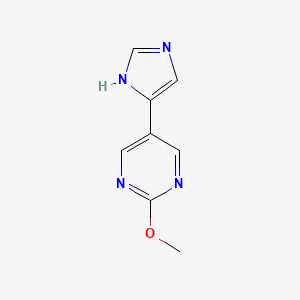
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate is a complex compound that features copper as the central metal ion coordinated with 2-diphenylphosphanylethyl(diphenyl)phosphane and diacetate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate typically involves the reaction of copper salts with 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of acetic acid. One common method includes dissolving copper(II) acetate in a suitable solvent, such as ethanol, and then adding 2-diphenylphosphanylethyl(diphenyl)phosphane under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
化学反应分析
Types of Reactions
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states, which may alter the coordination environment and reactivity of the complex.
Reduction: Reduction reactions can revert the copper center to lower oxidation states, affecting the overall stability and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, including inert atmospheres and specific temperature ranges, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of new complexes with different ligands .
科学研究应用
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate has several scientific research applications:
作用机制
The mechanism by which copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate exerts its effects involves the coordination of the copper center with various ligands, facilitating electron transfer and catalytic processes. The molecular targets include substrates in catalytic reactions, where the compound acts as a mediator to enhance reaction rates and selectivity. Pathways involved may include redox cycles and ligand exchange processes .
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar bidentate ligand used in coordination chemistry to prepare metal complexes.
Copper(I) halide complexes: These complexes also feature copper coordinated with phosphine ligands and exhibit similar catalytic properties.
Uniqueness
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate is unique due to its specific ligand arrangement, which provides distinct electronic and steric properties. This uniqueness enhances its performance in catalytic applications and its potential in scientific research compared to other similar compounds.
属性
分子式 |
C30H30CuO4P2 |
|---|---|
分子量 |
580.0 g/mol |
IUPAC 名称 |
copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate |
InChI |
InChI=1S/C26H24P2.2C2H4O2.Cu/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*1-2(3)4;/h1-20H,21-22H2;2*1H3,(H,3,4);/q;;;+2/p-2 |
InChI 键 |
RPIBQESUBINVPB-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


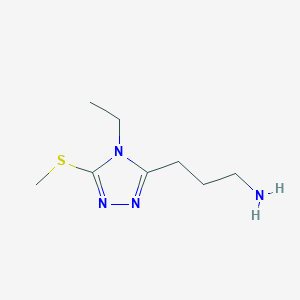
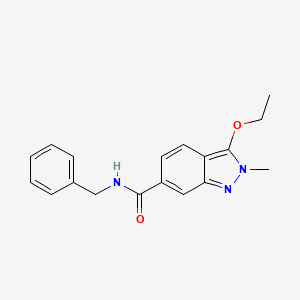

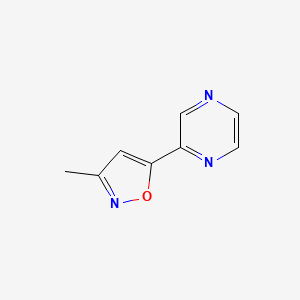
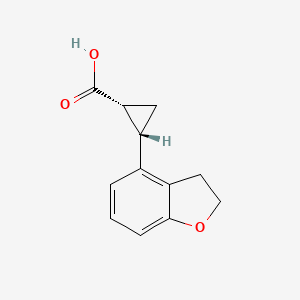

![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)
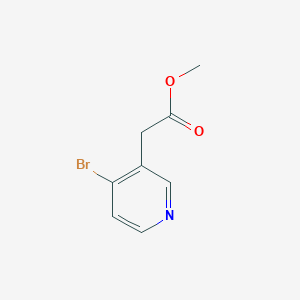
![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)

